(1H-Indazol-7-yl)methanamine

Übersicht

Beschreibung

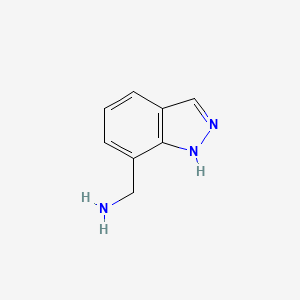

(1H-Indazol-7-yl)methanamine is a heterocyclic amine with the molecular formula C8H9N3 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indazol-7-yl)methanamine typically involves the following steps:

Formation of Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

Introduction of Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone with ammonia or an amine source.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reaction conditions.

Substitution: It can participate in substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydrazines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of (1H-Indazol-7-yl)methanamine exhibit promising anticancer properties. A study synthesized various indazole derivatives and evaluated their effects on several human cancer cell lines, including A549 (lung), HepG2 (hepatocellular carcinoma), MCF-7 (breast), and HCT116 (colorectal) cells. The most potent compound, identified as 2f, inhibited cell proliferation and induced apoptosis through the reactive oxygen species-mitochondrial pathway, showing significant potential as an anticancer agent .

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| 2f | A549 | Moderate |

| 2f | 4T1 | Moderate |

| 2f | MCF-7 | Moderate |

| 2f | HCT116 | Moderate |

HIV-1 Capsid Inhibition

Another notable application of this compound is in the development of inhibitors for the HIV-1 capsid. A compound derived from this scaffold demonstrated improved metabolic stability compared to existing inhibitors, indicating its potential for further development in antiviral therapies .

Neuroscience

AMPAR Modulation

this compound has been explored for its role as a modulator of AMPA receptors, which are critical in synaptic transmission and plasticity. Research indicates that certain derivatives can enhance AMPA receptor activity, potentially leading to therapeutic applications in neurodegenerative diseases .

Cosmetic Formulations

The compound has also been investigated for its utility in cosmetic formulations due to its biochemical properties. Studies have shown that indazole derivatives can be incorporated into topical formulations aimed at enhancing skin hydration and providing anti-inflammatory effects .

| Ingredient | Effect |

|---|---|

| Indazole Derivative | Moisturizing Properties |

| Phytantriol | Skin Soothing |

Material Science

Corrosion Inhibition

In material science, this compound has been studied as a corrosion inhibitor. Its ability to form protective films on metal surfaces can prevent oxidation and degradation, making it valuable in industrial applications .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indazole derivatives with methanamine under specific conditions to yield stable products that can be characterized using techniques such as NMR and X-ray crystallography. The structural elucidation of these compounds is crucial for understanding their reactivity and potential applications .

Wirkmechanismus

The mechanism of action of (1H-Indazol-7-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

(1H-Indazol-3-yl)methanamine: Another indazole derivative with a methanamine group at a different position.

(1H-Indazol-5-yl)methanamine: Similar structure but with the methanamine group at the 5-position.

Uniqueness: (1H-Indazol-7-yl)methanamine is unique due to the position of the methanamine group on the indazole ring, which can influence its chemical reactivity and biological activity

Biologische Aktivität

(1H-Indazol-7-yl)methanamine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent, alongside its mechanisms of action and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indazole core, which consists of a fused bicyclic structure containing nitrogen atoms. The molecular formula is with a molecular weight of approximately 162.19 g/mol. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that derivatives of indazole can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study demonstrated that related compounds displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Several studies have reported that this compound and its derivatives can inhibit cancer cell proliferation across multiple cancer cell lines. A prominent study found that indazole derivatives exhibited IC50 values ranging from 0.23 to 1.15 µM against various cancer types, indicating potent growth inhibitory activity . The mechanism of action appears to involve the inhibition of specific kinases such as c-Jun N-terminal kinase (JNK), which plays a crucial role in cell signaling pathways associated with cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been shown to exert anti-inflammatory effects. It inhibits the production of inflammatory mediators by modulating pathways involved in inflammation, particularly through the inhibition of cyclooxygenase-2 (COX-2) activity . This suggests potential applications in treating inflammatory diseases such as arthritis.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound interacts with kinases like JNK, affecting cell proliferation and apoptosis.

- Enzyme Interaction : It binds to enzymes such as COX-2, reducing inflammatory mediator production.

- Cell Signaling Modulation : The compound influences various signaling pathways critical for cellular functions.

Case Study: Anticancer Activity

A comprehensive study evaluated the anticancer potential of several indazole derivatives, including this compound. The results indicated that these compounds could significantly reduce tumor cell viability in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1H-Indazol-7-yl)methanamine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a boronic acid intermediate like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indazol-7-yl boronic acid (Mol. weight: 258.13) can be used in Suzuki-Miyaura cross-coupling reactions to introduce the methanamine group . Reaction conditions often employ polar aprotic solvents (e.g., DMF, DMSO) and bases like K₂CO₃ to facilitate substitution. Optimization focuses on temperature (60–100°C), stoichiometry (1:1.2 molar ratio of boronic acid to halide), and catalyst systems (Pd(PPh₃)₄ or PdCl₂(dppf)) to achieve yields >70% .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural confirmation relies on 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 2.5–3.5 ppm). Mass spectrometry (ESI-MS) confirms molecular ions (e.g., [M+H]⁺ at m/z 162.1 for C₈H₉N₃). X-ray crystallography using programs like SHELXL refines crystal structures by analyzing hydrogen bonding (N–H···N interactions) and torsion angles (indazole ring planarity) .

Q. What solubility properties are critical for experimental design with this compound?

- Methodological Answer : Solubility varies with solvent polarity:

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| DMSO | >50 | 25°C |

| Water | <1 | 25°C |

| Ethanol | ~20 | 25°C |

| Use DMSO for stock solutions (10 mM) and dilute in aqueous buffers (pH 7.4) for biological assays. Precipitation risks in high-salt conditions require empirical testing . |

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the protonation state of this compound?

- Methodological Answer : High-resolution X-ray diffraction (≤1.0 Å) with SHELXT or SHELXL identifies electron density maps around the amine group. For example, protonation at N1 of the indazole ring vs. the methanamine NH₂ can be distinguished via Bader charge analysis and hydrogen-bonding networks. Displacement parameters (Uiso) >0.05 Ų indicate dynamic protonation states under experimental conditions .

Q. How do researchers address contradictions in the biological activity of this compound derivatives?

- Methodological Answer : Contradictory data (e.g., IC₅₀ variability in cytotoxicity assays) require:

- Dose-response validation : Replicate experiments across 3–5 independent trials.

- Off-target profiling : Use kinase panels or proteome-wide affinity pulldowns to identify non-specific interactions.

- Structural analogs : Compare activity of derivatives (e.g., 1,4-dimethyl-9H-carbazol-3-yl methanamine) to isolate pharmacophore contributions .

Statistical tools (ANOVA, PCA) and cheminformatics platforms (e.g., Schrödinger’s Canvas) model structure-activity relationships (SAR) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Protection/deprotection : Use Boc or Fmoc groups to shield the amine during indazole ring formation.

- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by precise control of residence time (2–5 min) and temperature (70°C).

- Catalyst screening : Pd/XPhos systems enhance coupling efficiency (>90% conversion) in Suzuki reactions .

Purification via preparative HPLC (C18 column, 10–90% MeCN/H₂O gradient) ensures >95% purity for biological testing .

Eigenschaften

IUPAC Name |

1H-indazol-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIMEIMWBMQVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606000 | |

| Record name | 1-(1H-Indazol-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-20-5 | |

| Record name | 1H-Indazole-7-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.